Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS 259269-68-6 properties
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS 259269-68-6 properties
An In-depth Technical Guide to Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate (CAS 259269-68-6)
Introduction
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound identified by the CAS Number 259269-68-6.[1] Its molecular structure incorporates a methyl benzoate core functionalized with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. This unique arrangement of electron-donating (pyrrolidinyl) and electron-withdrawing (nitro, methyl ester) groups makes it a valuable building block and a versatile intermediate in organic synthesis.[1] While extensive experimental data is not widely published, this guide synthesizes available information and established chemical principles to provide a comprehensive technical overview for research and development applications. The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to increase three-dimensional complexity and explore pharmacophore space, suggesting the potential utility of this compound and its derivatives in drug discovery programs.[1][2]
Caption: Chemical structure of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate.
Physicochemical and Spectral Properties
Precise, experimentally determined physical properties such as melting and boiling points are not widely available in public literature.[3] However, its fundamental molecular characteristics have been established.
Core Properties
| Property | Value | Source |
| CAS Number | 259269-68-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][4] |
| Molecular Weight | 250.254 g/mol | [1][4] |
| InChI Key | LTXIKDOJJNDAEZ-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥95% | [1] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Soluble in polar organic solvents (predicted) | [5] |
Predicted Spectral Data Analysis
While specific spectra for this compound are not publicly indexed, a robust prediction of its spectral characteristics can be made based on its functional groups and established principles of spectroscopic interpretation.[6][7] This data is essential for researchers to confirm the identity and purity of the compound during and after synthesis.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Splitting patterns will be complex due to the varied electronic nature of the substituents. Pyrrolidine Protons: Two or more multiplets in the aliphatic region (~1.8-3.5 ppm). The protons alpha to the nitrogen will be further downfield. Methyl Protons: A sharp singlet at ~3.9 ppm corresponding to the three protons of the methyl ester.[7] |
| ¹³C NMR | Aromatic Carbons: Six distinct signals, as the molecule lacks symmetry. The carbon attached to the nitro group will be significantly downfield.[7] Carbonyl Carbon: A signal in the ~165-170 ppm range, characteristic of an ester carbonyl.[7] Pyrrolidine Carbons: Two distinct signals for the methylene carbons of the pyrrolidine ring. Methyl Carbon: A signal around ~52 ppm for the methyl ester carbon.[7] |
| IR (Infrared) Spectroscopy | C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester).[6] N-O Stretch (Nitro): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region. Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 250.25, corresponding to the molecular weight of the compound.[6] Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the pyrrolidine ring. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A definitive, peer-reviewed synthesis for Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is not readily found in the literature. However, a highly plausible route is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a suitable precursor, Methyl 2-chloro-5-nitrobenzoate or Methyl 2-fluoro-5-nitrobenzoate, which is reacted with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making this a chemically sound and efficient approach.[3]
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of Methyl 2-chloro-5-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base like potassium carbonate (2.0-3.0 eq).
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Nucleophilic Addition: Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate.[3]
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results to the predicted spectral data.[3]
Chemical Reactivity
The reactivity of this molecule is dictated by the interplay of its three functional groups.[1]
-
Aromatic Ring: The pyrrolidinyl group is a strong electron-donating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the nitro and methyl ester groups are strongly deactivating. This electronic push-pull system makes further electrophilic substitution on the ring challenging and highly regioselective.
-
Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, making the compound a key intermediate for building more complex structures.[1]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1] This provides a handle for creating amide bonds or other ester derivatives, allowing for fine-tuning of the molecule's physicochemical properties for applications in medicinal chemistry.[5]
Applications in Research and Development
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is primarily positioned as a valuable research chemical and synthetic intermediate.[1] Its utility stems from the strategic placement of functional groups that can be selectively modified.
-
Building Block for Heterocyclic Synthesis: As a nitroaromatic compound, it serves as a precursor for synthesizing various heterocyclic systems. The reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of novel fused-ring structures.[1]
-
Medicinal Chemistry Scaffolding: The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[2] This compound provides a pre-functionalized core that can be elaborated upon for structure-activity relationship (SAR) studies.[1] Analogs, such as Methyl 2-Pyrrolidin-1-ylbenzoate, have been explored as precursors for central nervous system (CNS) agents and for their potential anti-inflammatory properties.[9]
-
Fragment-Based Drug Discovery: The molecule can be used in fragment-based screening campaigns. The subsequent derivatization of the nitro and ester groups allows for rapid library synthesis to optimize fragment hits into lead compounds.
Safety, Handling, and Storage
No specific safety data sheet is available for this exact compound. The following recommendations are based on guidelines for structurally related chemicals, such as nitroaromatics and substituted benzoates.[10][11][12]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2–8°C to maintain long-term stability and prevent potential hydrolysis of the ester group.[1] Keep away from heat, open flames, and sources of ignition.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate - Benchchem.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
material safety data sheet sds/msds - CDH Fine Chemical.
-
Spectral Data Interpretation for Organic Structure Determination - StudyPulse.
-
Hazardous Substance Fact Sheet - NJ.gov.
-
Cas no 124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate) - LookChem.
-
Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
-
Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com.
-
cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid - CymitQuimica.
-
Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate | SCBT - Santa Cruz Biotechnology.
-
Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization - Benchchem.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments.
-
Organic Chemistry Ir And Nmr Cheat Sheet - Sema.
-
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC - NIH.
Sources
- 1. Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate | 259269-68-6 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS 19555-48-7: 5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLI… [cymitquimica.com]
- 6. vce.studypulse.au [vce.studypulse.au]
- 7. aiinmr.com [aiinmr.com]
- 8. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate) | Kuujia.com [kuujia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
